molecular formula C25H22N2O6 B2599722 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-91-8

4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2599722
CAS RN: 618876-91-8
M. Wt: 446.459
InChI Key: GWBHAGCWVJHVAJ-UHFFFAOYSA-N
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Description

4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been a subject of interest in synthetic chemistry. For instance, Dey et al. (2003) explored the synthesis of related compounds through base-catalyzed condensation processes, emphasizing the significance of hydrogen bonding in the molecular structure (Dey, Dey, Mallik, & Dahlenburg, 2003). Similarly, Inkaya et al. (2012) conducted a comprehensive study on the molecular structure of a related compound, using both experimental and theoretical methods to elucidate the geometry and vibrational frequencies (Inkaya, Dinçer, Korkusuz, & Yıldırım, 2012).

Antimicrobial and Antioxidant Properties

Research by Rangaswamy et al. (2017) on similar compounds demonstrated their potential as antimicrobials and antioxidants. This study synthesized a new class of functionalized compounds and evaluated them for their antimicrobial and antioxidant activities, indicating a broad spectrum of biological activities (Rangaswamy, Kumar, Harini, & Naik, 2017).

Anti-inflammatory and Analgesic Potential

In the field of pharmacology, compounds like 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one have been examined for their anti-inflammatory and analgesic properties. Muchowski et al. (1985) synthesized and assessed similar compounds for these activities, finding a correlation between the structure of these compounds and their biological potencies (Muchowski et al., 1985).

Applications in Enzyme Assay

Svendsen (2017) explored the use of tripeptide derivatives, structurally related to the compound , in the assay of enzymes. These derivatives can be used for determining the quantity of enzymes present in a sample, showcasing the compound's relevance in biochemistry and molecular biology (Svendsen, 2017).

Liquid Crystal Research

Yao et al. (2005) synthesized hemiphasmidic monomers and corresponding side-chain liquid-crystalline polysiloxanes, related to our compound of interest. These studies are crucial for understanding liquid crystalline properties and applications in materials science (Yao, Zhang, Sun, & Zhang, 2005).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-4-12-32-18-10-8-16(9-11-18)23(28)21-22(17-6-5-7-19(14-17)31-3)27(25(30)24(21)29)20-13-15(2)33-26-20/h4-11,13-14,22,28H,1,12H2,2-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNOHYYCOGZDCF-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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